molecular formula C10H14N2 B1280364 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 304690-94-6

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1280364
CAS No.: 304690-94-6
M. Wt: 162.23 g/mol
InChI Key: OMGAOBAAEGMMTF-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mitochondrial complex I, influencing its activity . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect dopaminergic neurons, leading to changes in their function . Additionally, it has been observed to impact the forced swimming test in animal models, indicating its potential effects on cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been found to interact with dopamine D2 receptors, although it does not displace antagonistic ligands bound to these receptors . This interaction can lead to alterations in cellular signaling pathways and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as improving behavioral responses in the forced swimming test . At higher doses, it can exhibit toxic or adverse effects, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with mitochondrial complex I can affect the overall metabolic activity of cells . These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target areas . This distribution is critical for the compound’s efficacy and its ability to exert its effects on cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can interact with specific biomolecules . This localization is vital for its role in cellular processes and its overall biochemical activity.

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For instance, the reaction can be carried out at elevated temperatures (around 100°C) using hydrochloric acid as the catalyst .

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.

    Cyclization: The compound can undergo intramolecular cyclization to form complex polycyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a tetrahydroquinoline core with a methyl and amine group, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGAOBAAEGMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458992
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304690-94-6
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (D2) (5.35 g, 27.9 mmol) and 10% palladium on charcoal (2 g, 54% water) in methanol (150 ml) was hydrogenated at atmospheric pressure and ambient temperature temperature for 3 d. The catalyst was filtered off and washed with further methanol. The combined filtrated and washings were concentrated in vacuo to give the crude product, which was purified by flash column chromatography. Elution with 5-10% EtOAc/DCM gave the title compound as a brown oil (2.58 g). 1H NMR (250 MHz, CDCl3) δ(ppm): 6.73 (dd, 1H), 5.99 (m, 2H), 3.49 (br, 1H), 3.18 (m, 2H), 2.84 (s, 3H), 2.66 (t, 2H), 1.93 (m, 2H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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Synthesis routes and methods III

Procedure details

A mixture of the 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (4.0 g, 20.81 mMol), Pd/C (2 g) in methanol (100 mL) was hydrogenated at 10 PSI for 2 hours. The catalyst was filtered off, and the filtrate was concentrated under vacuum to give the crude product which was used as such without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
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Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

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